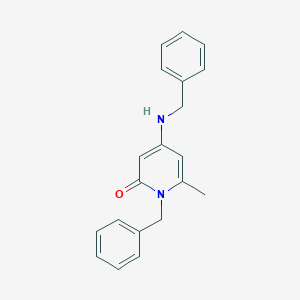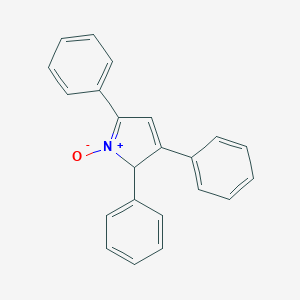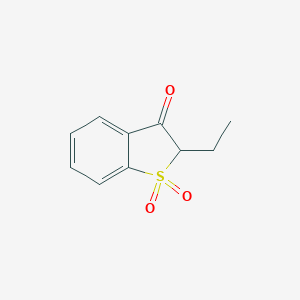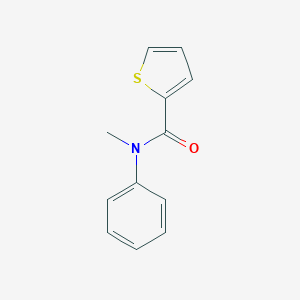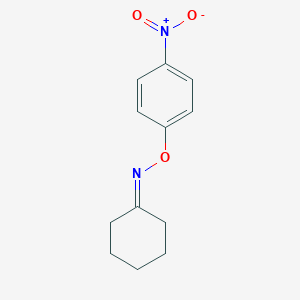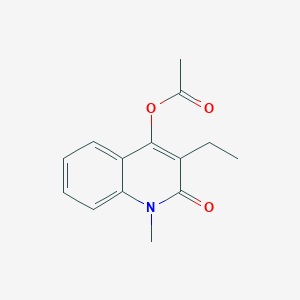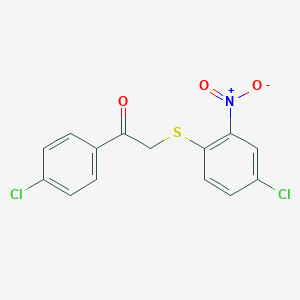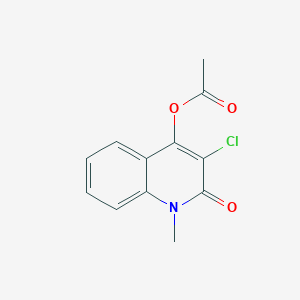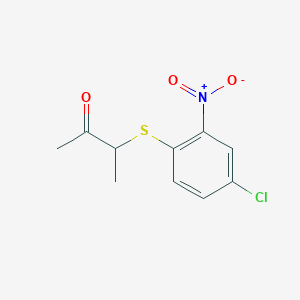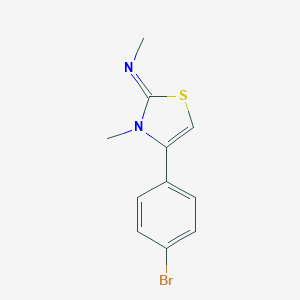
4-(4-bromophenyl)-N,3-dimethyl-1,3-thiazol-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-bromophenyl)-N,3-dimethyl-1,3-thiazol-2-imine is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a bromophenyl group and a thiazole ring, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-N,3-dimethyl-1,3-thiazol-2-imine typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then subjected to methylation using methyl iodide under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
4-(4-bromophenyl)-N,3-dimethyl-1,3-thiazol-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-(4-bromophenyl)-N,3-dimethyl-1,3-thiazol-2-imine involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the biosynthesis of bacterial lipids, leading to cell membrane damage and bacterial death . In anticancer applications, the compound interferes with cell division and induces apoptosis in cancer cells by targeting specific proteins involved in cell cycle regulation .
類似化合物との比較
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-(4-(4-bromophenyl)sulfonyl)benzoyl-L-valine
- Tris(4-bromophenyl)ammoniumyl hexachloroantimonate
Uniqueness
4-(4-bromophenyl)-N,3-dimethyl-1,3-thiazol-2-imine stands out due to its unique combination of a bromophenyl group and a thiazole ring, which imparts distinct chemical and biological properties
特性
分子式 |
C11H11BrN2S |
|---|---|
分子量 |
283.19g/mol |
IUPAC名 |
4-(4-bromophenyl)-N,3-dimethyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C11H11BrN2S/c1-13-11-14(2)10(7-15-11)8-3-5-9(12)6-4-8/h3-7H,1-2H3 |
InChIキー |
XRLCNXLCPVYFRA-UHFFFAOYSA-N |
SMILES |
CN=C1N(C(=CS1)C2=CC=C(C=C2)Br)C |
正規SMILES |
CN=C1N(C(=CS1)C2=CC=C(C=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,18-dioxapentacyclo[9.7.0.02,10.03,8.012,17]octadeca-3,5,7,12,14,16-hexaene-1,10-dicarbonitrile](/img/structure/B372222.png)
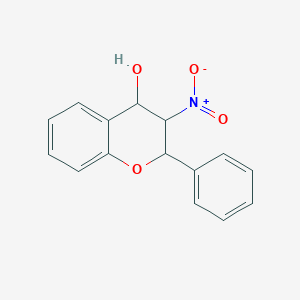
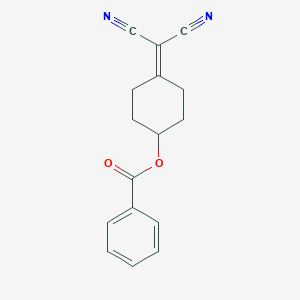
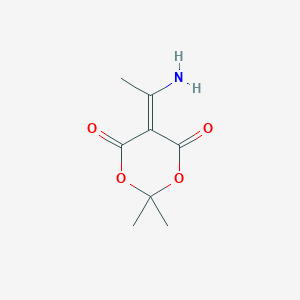
![3-[2-(Allyloxy)phenyl]-2-cyanoacrylic acid](/img/structure/B372226.png)
